molecular formula C12H8ClNO4 B7835210 8-chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

8-chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

Cat. No.: B7835210
M. Wt: 265.65 g/mol
InChI Key: JTYMOLJGHGZBEV-UHFFFAOYSA-N
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Description

8-Chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring

Properties

IUPAC Name

8-chloro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c13-7-1-2-8-10-9(7)11(15)6(12(16)17)5-14(10)3-4-18-8/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYMOLJGHGZBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C3N1C=C(C(=O)C3=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The chloro and oxo groups are then introduced through subsequent substitution and oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalytic systems to improve yield and reduce by-products. The choice of reagents and reaction conditions is optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. For example, they could be investigated for their antibacterial, antifungal, or anticancer properties.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid exerts its effects depends on its specific application. For instance, if used as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. The molecular targets and pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

  • Ofloxacin: A fluorinated quinolone antibacterial drug.

  • Ciprofloxacin: Another quinolone antibiotic used to treat bacterial infections.

  • 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives: Selective cannabinoid CB₂ receptor agonists.

Uniqueness: 8-Chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid is unique due to its specific structural features, such as the presence of both chloro and oxo groups. These features can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.

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